molecular formula C20H28N2O3 B12466161 N'-cyclododecylidene-1,3-benzodioxole-5-carbohydrazide

N'-cyclododecylidene-1,3-benzodioxole-5-carbohydrazide

Katalognummer: B12466161
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: GDFPLDDNJGWDCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-Cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide is an organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a cyclododecylidene group attached to a benzodioxole ring, which is further connected to a carbohydrazide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide typically involves the condensation of cyclododecanone with 2H-1,3-benzodioxole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of N’-cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N’-Cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of N’-cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of N’-cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide depend on the type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N’-Cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N’-cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

N’-Cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide can be compared with other similar compounds, such as:

    2H-1,3-benzodioxole-5-carbohydrazide: A simpler derivative without the cyclododecylidene group.

    N’-cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide analogs: Compounds with similar structures but different substituents on the benzodioxole ring or carbohydrazide moiety.

The uniqueness of N’-cyclododecylidene-2H-1,3-benzodioxole-5-carbohydrazide lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs and other related compounds.

Eigenschaften

Molekularformel

C20H28N2O3

Molekulargewicht

344.4 g/mol

IUPAC-Name

N-(cyclododecylideneamino)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H28N2O3/c23-20(16-12-13-18-19(14-16)25-15-24-18)22-21-17-10-8-6-4-2-1-3-5-7-9-11-17/h12-14H,1-11,15H2,(H,22,23)

InChI-Schlüssel

GDFPLDDNJGWDCE-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCCC(=NNC(=O)C2=CC3=C(C=C2)OCO3)CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.